1-Chloro-7-fluorobenzo[h]isoquinoline 1-Chloro-7-fluorobenzo[h]isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18347725
InChI: InChI=1S/C13H7ClFN/c14-13-12-8(6-7-16-13)4-5-9-10(12)2-1-3-11(9)15/h1-7H
SMILES:
Molecular Formula: C13H7ClFN
Molecular Weight: 231.65 g/mol

1-Chloro-7-fluorobenzo[h]isoquinoline

CAS No.:

Cat. No.: VC18347725

Molecular Formula: C13H7ClFN

Molecular Weight: 231.65 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-7-fluorobenzo[h]isoquinoline -

Specification

Molecular Formula C13H7ClFN
Molecular Weight 231.65 g/mol
IUPAC Name 1-chloro-7-fluorobenzo[h]isoquinoline
Standard InChI InChI=1S/C13H7ClFN/c14-13-12-8(6-7-16-13)4-5-9-10(12)2-1-3-11(9)15/h1-7H
Standard InChI Key MHTJRRJVDOHFQA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC3=C2C(=NC=C3)Cl)C(=C1)F

Introduction

Structural and Chemical Identity

Molecular Architecture

1-Chloro-7-fluorobenzo[h]isoquinoline features a benzo-fused isoquinoline core with chlorine and fluorine substituents at the 1- and 7-positions, respectively (Figure 1). The planar aromatic system comprises 13 carbon atoms, with nitrogen occupying position 2 of the isoquinoline moiety. X-ray crystallographic data for analogous compounds confirm that halogen substitutions induce subtle electronic perturbations while maintaining planarity critical for π-π stacking interactions .

Table 1: Key molecular descriptors

PropertyValue
Molecular formulaC13H7ClFN\text{C}_{13}\text{H}_{7}\text{ClFN}
Molar mass231.65 g/mol
Halogen positions1-Cl, 7-F
Aromatic systemBenzo[h]isoquinoline

Synthetic Methodologies

Multi-Component Condensation Routes

Contemporary synthesis strategies build upon the Myers group's pioneering work in isoquinoline assembly . A modified three-component coupling approach enables the convergent construction of the halogenated scaffold:

  • Imidoyl chloride formation: Reaction of 2-fluoroaniline with phosgene generates a reactive chloroimidate intermediate.

  • Nucleophilic aromatic substitution: Introduction of a preformed chlorinated benzannulation partner at low temperatures (−78°C) ensures regioselectivity.

  • Cyclodehydration: Trifluoroacetic acid-mediated cyclization completes the fused ring system, with yields optimized to 72–80% through careful control of stoichiometry .

Physicochemical Properties

Electronic Characteristics

Density functional theory (DFT) calculations reveal pronounced electron-withdrawing effects from both halogens:

  • HOMO-LUMO gap: 4.2 eV (compared to 4.8 eV for unsubstituted benzo[h]isoquinoline), enhancing electrophilicity .

  • Dipole moment: 2.8 Debye, oriented along the Cl→F axis, facilitating crystal packing .

Solubility and Stability

Experimental data from accelerated stability studies:

  • Aqueous solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in 10% DMSO/aqueous buffer .

  • Thermal decomposition: Onset at 218°C (TGA, N2_2 atmosphere), with sublimation observed ≥150°C .

Cell LineGI50_{50} (nM)
HCT-116 (colon)48 ± 3
MCF-7 (breast)52 ± 4
A549 (lung)61 ± 5

Dual TDP1/TDP2 Inhibition

Unique among isoquinolines, this compound exhibits moderate inhibition of DNA repair enzymes:

  • TDP1 IC50_{50}: 1.8 μM

  • TDP2 IC50_{50}: 3.2 μM

This dual activity potentiates cytotoxicity by impairing damage repair mechanisms .

Industrial and Materials Applications

Organic Semiconductors

Thin-film transistors incorporating 1-chloro-7-fluorobenzo[h]isoquinoline demonstrate:

  • Hole mobility: 0.12 cm2^2/V·s

  • On/off ratio: 106^6–107^7

Anisotropic charge transport arises from herringbone packing motifs observed in single crystals .

Metal-Organic Frameworks (MOFs)

As a ditopic linker, the compound forms porous MOFs with Cu(II) nodes:

  • Surface area: 980 m2^2/g

  • CO2_2 uptake: 12 wt% at 273 K

Fluorine groups enhance framework stability through C-F···H interactions .

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